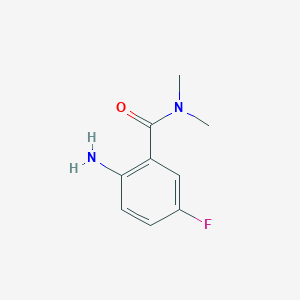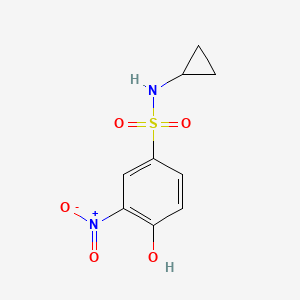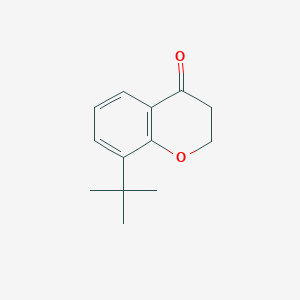
1-(2-Phenylethyl)-2-piperazinone hydrochloride
Vue d'ensemble
Description
1-(2-Phenylethyl)-2-piperazinone hydrochloride is a chemical compound with the molecular formula C12H17ClN2O It is a derivative of piperazine, a heterocyclic organic compound, and features a phenylethyl group attached to the piperazinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-2-piperazinone hydrochloride typically involves the reaction of 2-phenylethylamine with piperazine derivatives under controlled conditions. One common method includes the use of a halogenated precursor, such as 2-chloroethylamine, which reacts with piperazine to form the desired product. The reaction is usually carried out in an organic solvent like methylene chloride, with the addition of a base such as diisopropylethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods often utilize microwave irradiation to accelerate the reaction and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenylethyl)-2-piperazinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, organic solvents.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and various substituted derivatives.
Applications De Recherche Scientifique
1-(2-Phenylethyl)-2-piperazinone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylethyl group allows the compound to bind to certain receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
2-Phenylethylamine: A primary amine with a similar phenylethyl group, known for its role as a neurotransmitter.
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]aniline: A related compound with similar structural features, used in the synthesis of fentanyl analogs.
Uniqueness: 1-(2-Phenylethyl)-2-piperazinone hydrochloride is unique due to its specific piperazinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-(2-phenylethyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12-10-13-7-9-14(12)8-6-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMZHPTVYNKOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1388380.png)
![3-{[4-(Diethylamino)benzoyl]amino}propanoic acid](/img/structure/B1388381.png)





amine](/img/structure/B1388392.png)
![Ethyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1388393.png)



![1-(Thieno[2,3-d]pyrimidin-4-yl)piperidin-4-one](/img/structure/B1388399.png)

